molecular formula C15H22O B13602170 1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol

1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13602170
M. Wt: 218.33 g/mol
InChI Key: IBLNCWGWZCUWTK-UHFFFAOYSA-N
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Description

1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring with a tert-butyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 3-tert-butylphenylacetylene, followed by reduction to yield the desired alcohol. One common method involves the use of a cyclopropanation reagent like diiodomethane in the presence of a zinc-copper couple to form the cyclopropyl group. The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like sodium borohydride (NaBH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: 1-[1-(3-Tert-butylphenyl)cyclopropyl]ethanone.

    Reduction: 1-[1-(3-Tert-butylphenyl)cyclopropyl]ethane.

    Substitution: 1-[1-(3-Tert-butyl-4-nitrophenyl)cyclopropyl]ethan-1-ol (nitration product).

Scientific Research Applications

1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol: Similar structure but with the tert-butyl group at the para position.

    1-[1-(3-Tert-butylphenyl)cyclopropyl]methanol: Similar structure but with a methanol group instead of ethan-1-ol.

    1-[1-(3-Tert-butylphenyl)cyclopropyl]ethanone: Similar structure but with a ketone group instead of an alcohol.

Uniqueness

1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol is unique due to the specific positioning of the tert-butyl group and the cyclopropyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

1-[1-(3-tert-butylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C15H22O/c1-11(16)15(8-9-15)13-7-5-6-12(10-13)14(2,3)4/h5-7,10-11,16H,8-9H2,1-4H3

InChI Key

IBLNCWGWZCUWTK-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=CC(=CC=C2)C(C)(C)C)O

Origin of Product

United States

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